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molecular formula C10H7BrO3 B3033038 3-Bromo-7-methoxy-4H-chromen-4-one CAS No. 73220-41-4

3-Bromo-7-methoxy-4H-chromen-4-one

Cat. No. B3033038
M. Wt: 255.06 g/mol
InChI Key: GICZAXGNWUFEOO-UHFFFAOYSA-N
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Patent
US06589980B2

Procedure details

A solution of 13 (4.0 g, 15.8 mmol) and 2,4-dimethoxy benzeneboronic acid (3.4 g, 19.0 mmol) and Pd(Ph3)4 (0.79 g) in toluene/EtOH (50 mL/5 mL) and 2M Na2CO3 aq. (30 mL) was heated to reflux. After 5 h, the reaction was cooled and the organic layer dried over MgSO4, concentrated and chromatographed on silica gel (EtOAc/hexanes 3:7 to EtOAc/hexanes 1:1) to yield 14 as a solid which was triturated with MeOH to give a tan solid.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
toluene EtOH
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][C:7]([O:13][CH3:14])=[CH:8][CH:9]=2)[O:4][CH:3]=1.[CH3:15][O:16][C:17]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:18]=1B(O)O>C1(C)C=CC=CC=1.CCO.C([O-])([O-])=O.[Na+].[Na+]>[CH3:15][O:16][C:17]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:18]=1[C:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][C:7]([O:13][CH3:14])=[CH:8][CH:9]=2)[O:4][CH:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=COC2=CC(=CC=C2C1=O)OC
Name
Quantity
3.4 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)B(O)O
Name
Pd(Ph3)4
Quantity
0.79 g
Type
reactant
Smiles
Name
toluene EtOH
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (EtOAc/hexanes 3:7 to EtOAc/hexanes 1:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)C1=COC2=CC(=CC=C2C1=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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